molecular formula C27H27N3O2 B11018770 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B11018770
M. Wt: 425.5 g/mol
InChI Key: XTUSNBMQFVGYFH-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C27H27N3O2/c1-20(31)29-25-13-8-14-26-24(25)16-18-30(26)19-27(32)28-17-15-23(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,16,18,23H,15,17,19H2,1H3,(H,28,32)(H,29,31)

InChI Key

XTUSNBMQFVGYFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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